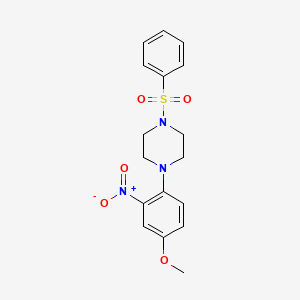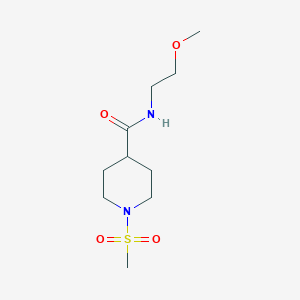
N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
説明
Synthesis Analysis
The synthesis of N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and similar compounds often involves multi-step synthetic routes that emphasize the construction of the piperidine backbone, functionalization with methoxyethyl and methylsulfonyl groups, and carboxamide formation. Techniques such as asymmetric synthesis via sulfinimines offer general access to structurally diverse piperidines, showcasing the versatility of chiral sulfinamides like tert-butanesulfinamide in mediating these reactions (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperidine ring, a feature shared with many biologically active molecules. The structural analyses typically involve techniques such as X-ray crystallography or NMR spectroscopy, though specific studies on this compound's crystal structure or conformations are not detailed in the available literature.
Chemical Reactions and Properties
Chemical reactions involving this compound may include nucleophilic substitutions, given the presence of a carboxamide function that can act as a leaving group under certain conditions. The compound's reactivity is further influenced by the methylsulfonyl and methoxyethyl substituents, which can affect its electronic and steric properties, potentially leading to specific reactions tailored for the synthesis of targeted derivatives or for its functionalization (Pietra & Vitali, 1972).
作用機序
Target of Action
It is known that 2′-o-methyl- and 2′-o-(2-methoxyethyl)-rna are synthesized by an archaeal dna polymerase .
Mode of Action
The compound’s mode of action involves a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase . This gate controls the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers .
Biochemical Pathways
The compound is involved in the synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o-(2-methoxyethyl)-rna (moe-rna) oligomers . These oligomers are used in several approved nucleic acid therapeutics .
Pharmacokinetics
The compound is involved in the synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o-(2-methoxyethyl)-rna (moe-rna) oligomers , which are used in several approved nucleic acid therapeutics .
Result of Action
The result of the compound’s action is the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers . These oligomers are used in several approved nucleic acid therapeutics . The synthesis of these oligomers has enabled the discovery of RNA endonuclease catalysts entirely composed of 2′OMe-RNA (2′OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .
生化学分析
Biochemical Properties
N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly(2-methoxyethyl acrylate) surfaces, which are known for their excellent blood compatibility by inhibiting platelet adhesion . The nature of these interactions involves the suppression of platelet adhesion, which is crucial for understanding its bioinert properties.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to regulate protein adsorption on biomaterial surfaces, which is important for modulating cell adhesion . The compound promotes cell adhesiveness while suppressing thrombogenicity, indicating its potential in enhancing cell function and influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as fibrinogen and fibronectin . These interactions lead to conformational changes in the adsorbed proteins, resulting in the induction of cell adhesion. The compound’s ability to modulate protein adsorption and cell adhesion highlights its role in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s surface properties reorganize in water, leading to the suppression of platelet adhesion . This indicates that the compound’s stability and degradation over time can influence its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher dosages may lead to toxic or adverse effects, while lower dosages may be more effective in achieving the desired biochemical outcomes . Understanding the threshold effects and dosage-dependent responses is crucial for optimizing its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence its overall biochemical activity and effectiveness in different biological contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which are critical for its function and activity in different cellular environments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-16-8-5-11-10(13)9-3-6-12(7-4-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEICCLVWWBGFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4070923.png)

![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070928.png)
![ethyl 4-({[5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4070935.png)
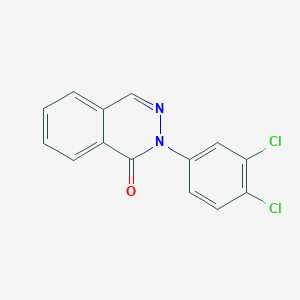
![N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B4070939.png)
![N~2~-(mesitylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4070942.png)
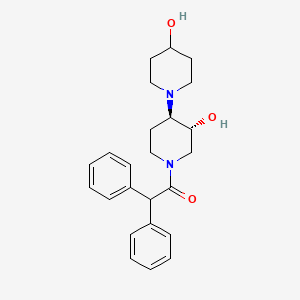
![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-1-(2-fluorophenyl)propan-2-amine](/img/structure/B4070961.png)
![benzyl 3-(3-methylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4070966.png)
![N-(4-{[3-(ethylsulfinyl)propanoyl]amino}phenyl)-5-methyl-2-furamide](/img/structure/B4070969.png)
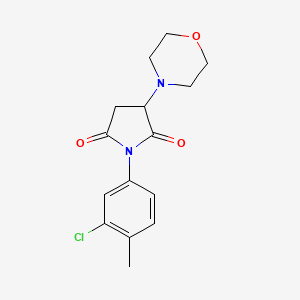
![1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B4070986.png)
